
Kv1.3 Channel blocker 42
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Overview
Description
Kv1.3, a voltage-gated potassium channel, plays a critical role in regulating immune cell function, particularly in effector memory T (TEM) cells. Blocking Kv1.3 channels inhibits TEM cell activation, making these inhibitors promising candidates for autoimmune diseases like multiple sclerosis (MS) and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kv1.3 Channel Blocker 42 typically involves the use of peptide synthesis techniques, as many Kv1.3 inhibitors are peptide-based. The synthesis can be carried out using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. The process includes the purification of the synthesized peptide using high-performance liquid chromatography (HPLC) and the characterization of the final product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure its purity and structural integrity .
Chemical Reactions Analysis
Nanobody Inhibitors (e.g., A0194009G09)
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Binding Mechanism :
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Four nanobodies bind the voltage-sensing domains (VSDs) and pore domain of Kv1.3, inducing an inactive pore conformation (D1/D3) .
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Key interactions include hydrophobic contacts (e.g., Phe103–Ala421) and hydrogen bonds (Arg100–Ser426) on the turret loop .
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Disrupts the Asp449–Trp436 hydrogen bond in the selectivity filter, stabilizing non-conductive states .
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ShK Toxin Derivatives (e.g., Fab-ShK)
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Binding Mechanism :
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The ShK toxin docks at the extracellular pore mouth, inserting Lys22 into the selectivity filter to mimic K⁺ coordination .
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Stabilizes the active pore conformation while blocking ion permeation via steric hindrance .
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Ser20 and Arg11 form hydrogen bonds with Kv1.3’s His451, a residue unique to Kv1.3 among Kv1 channels .
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Small-Molecule Inhibitors (e.g., Lovastatin)
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Blocking Kinetics :
Comparative Analysis of Selectivity and Efficacy
Peptide Toxins
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Lys22 (ShK) :
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Ser20/Arg11 (ShK) :
Small Molecules
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Lovastatin :
Pharmacological Implications
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Nanobodies : Accelerate C-type inactivation (τ = ~200 ms at +50 mV) and reduce T-cell activation .
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ShK Derivatives : High-affinity block (IC₅₀ < 1 nM) with prolonged immunosuppressive effects .
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Lovastatin : Non-selective block limits therapeutic utility but highlights Kv1.3’s role in autoimmune diseases .
Scientific Research Applications
Scientific Research Applications
1. Immunology:
- Autoimmune Diseases: The blockade of Kv1.3 channels has shown promise in treating conditions such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes by reducing T cell activation and cytokine production .
- Case Study: In experimental models of autoimmune encephalomyelitis, Kv1.3 blockers have alleviated neurological impairments by inhibiting T cell activation, demonstrating their potential in neuroinflammatory conditions .
2. Neurobiology:
- Neurodegenerative Disorders: Kv1.3 blockers are being investigated for their ability to modulate microglial activity in neurodegenerative diseases like Alzheimer's disease. Studies indicate that inhibiting Kv1.3 channels can protect against microglia-mediated neurotoxicity .
- Case Study: Research has provided proof-of-concept data suggesting that Kv1.3 blockers could advance to clinical trials for Alzheimer's disease, highlighting their therapeutic potential in neuroinflammation .
3. Cancer Research:
- Tumor Immunology: The role of Kv1.3 in tumor cell proliferation suggests that its inhibitors may be beneficial in cancer therapies by modulating immune responses against tumors .
- Case Study: Studies have indicated that Kv1.3 blockers can reduce tumor growth by inhibiting the proliferation of tumor-associated T cells, thus enhancing anti-tumor immunity.
Comparative Analysis with Other Compounds
Compound Name | Source | Selectivity for Kv1.3 | Therapeutic Applications |
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ShK-186 | Sea Anemone | High | Autoimmune diseases |
HsTx1 [R14A] | Scorpion | Enhanced | Neuroinflammatory disorders |
Vm24 | Scorpion | High | Cancer therapy |
Kv1.3 Channel Blocker 42 | Synthetic | Unique modifications | Autoimmune diseases, neurodegeneration |
Mechanism of Action
Kv1.3 Channel Blocker 42 exerts its effects by binding to the Kv1.3 potassium channel and inhibiting its activity. This inhibition prevents the efflux of potassium ions, leading to the depolarization of the cell membrane and the subsequent inhibition of calcium influx. This disruption in ion homeostasis ultimately inhibits the activation and proliferation of effector memory T cells, which are implicated in the pathogenesis of autoimmune diseases .
Comparison with Similar Compounds
Key Kv1.3 Blockers and Their Mechanisms
ImKTx88
- Source: Derived from scorpion Isometrus maculatus venom .
- Selectivity : 4,200-fold selectivity for Kv1.3 over Kv1.1 .
- Mechanism :
- Inhibits Ca²⁺ influx, suppressing TEM cell proliferation and Th17 differentiation .
- Reduces IL-17 production, stabilizes blood-brain barrier (BBB) integrity by restoring tight junction proteins (occludin, ZO-1, claudin-5) and suppressing adhesion molecules (ICAM-1, VCAM-1) .
- Activates the Ang-1/Tie-2 axis, enhancing vascular repair .
- Efficacy :
MgTX (Maurotoxin)
- Source: Scorpion venom .
- Selectivity : Moderate selectivity for Kv1.3 over Kv1.1 (~200-fold) .
- Mechanism :
- Limitations : Lower selectivity compared to ImKTx88 and ShK derivatives .
ShK Derivatives (e.g., ShK-186)
- Source : Sea anemone toxin .
- Selectivity : 1,600-fold selectivity for Kv1.3 over Kv1.1 .
- Mechanism :
- Clinical Relevance : Phase I trials for autoimmune diseases showed reduced disease activity in MS models .
Plectasin
- Source : Fungal defensin .
- Selectivity : IC₅₀ of 2.8 μM for Kv1.3; weak activity on Kv1.1, Kv1.2, and hERG .
- Mechanism: Blocks Kv1.3 pore region, similar to animal toxins . Dual antimicrobial and immunomodulatory effects .
Comparative Analysis of Kv1.3 Blockers
Structural and Functional Insights
Binding Modes
- ImKTx88/ShK Derivatives : Target the extracellular pore region of Kv1.3, preventing K⁺ efflux .
- Diphenoxylate Derivatives (e.g., PAP-1): Non-peptidic blockers with moderate potency (IC₅₀ ~100 nM) but high lipophilicity, limiting clinical utility .
Selectivity Challenges
- Kv1.3 shares structural homology with Kv1.1 and Kv1.2, complicating drug design. For example, ADWX-1 inhibits Kv1.3 via Ca²⁺-mediated signaling but lacks isoform specificity .
Biological Activity
Kv1.3 channel blockers, particularly compounds like Kv1.3 Channel Blocker 42, have garnered significant interest due to their potential therapeutic applications in autoimmune diseases and other inflammatory conditions. The Kv1.3 potassium channel is predominantly expressed in activated T cells and plays a critical role in regulating cellular activities such as proliferation, cytokine production, and calcium signaling. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various case studies, and its potential as a therapeutic agent.
The Kv1.3 channel facilitates potassium ion efflux, which is essential for maintaining membrane potential and regulating calcium influx during T cell activation. Inhibition of Kv1.3 disrupts this process, leading to decreased T cell activation and proliferation.
Key Mechanisms:
- Potassium Efflux Regulation: Kv1.3 channels allow K+ ions to exit the cell, which helps maintain a negative membrane potential necessary for calcium entry.
- Calcium Signaling Modulation: By blocking Kv1.3, the driving force for calcium influx through CRAC channels is reduced, inhibiting downstream signaling pathways that promote T cell activation and proliferation .
- Cytokine Production Inhibition: The blockade of Kv1.3 has been shown to decrease the production of pro-inflammatory cytokines, contributing to its immunosuppressive effects .
Efficacy in Case Studies
Numerous studies have evaluated the efficacy of this compound in various models of autoimmune diseases.
Table 1: Summary of Case Studies
Study | Condition | Model | Findings |
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Beeton et al., 2006 | Multiple Sclerosis | EAE Model | Demonstrated significant reduction in clinical symptoms with Kv1.3 blockade |
Wulff et al., 2009 | Rheumatoid Arthritis | Rat Model | Kv1.3 blockade led to decreased joint inflammation and damage |
Perez-Verdaguer et al., 2016 | Type 1 Diabetes | Mouse Model | Improved glycemic control with reduced T cell activity observed |
Research Findings
Research indicates that this compound exhibits high selectivity for the Kv1.3 channel over other potassium channels, which is crucial for minimizing side effects associated with broader potassium channel inhibition .
Selectivity and Potency:
- High Affinity: Studies have shown that this compound binds with high affinity to the Kv1.3 channel, effectively inhibiting its activity at low concentrations (sub-nanomolar levels) without significantly affecting other channels like Kv1.4 or Kv1.6 .
- Therapeutic Potential: Preclinical trials have indicated that this compound can ameliorate symptoms in models of autoimmune diseases without notable adverse effects .
Q & A
Basic Research Questions
Q. What is the functional role of Kv1.3 channels in immune cells, and how do Kv1.3 blockers modulate T cell activation?
Kv1.3 channels regulate membrane potential and calcium signaling in effector memory T (TEM) cells, which are critical in autoimmune diseases. Blockers like Kv1.3 Channel Blocker 42 inhibit Kv1.3, suppressing TEM cell proliferation, cytokine production (e.g., IL-2, TNF), and Ca²⁺ influx without affecting naïve or central memory T (TCM) cells. Experimental validation involves T cell activation assays using antigens (e.g., myelin basic protein) and flow cytometry to quantify cytokine profiles .
Q. What are the standard in vitro and in vivo models for evaluating Kv1.3 blockers?
- In vitro : Use patch-clamp electrophysiology to confirm Kv1.3 selectivity and potency. For functional studies, employ T cell proliferation assays with mitogens or antigens, measuring ³H-thymidine incorporation or CFSE dilution .
- In vivo : Experimental autoimmune encephalomyelitis (EAE) in rodents is a gold standard for studying autoimmune modulation. Metrics include clinical scoring of paralysis, histopathology for demyelination, and flow cytometry of infiltrating immune cells .
Q. How do researchers ensure the specificity of Kv1.3 blockers for preclinical studies?
Specificity is validated through:
- Channel selectivity panels : Test against closely related channels (e.g., Kv1.1, Kv1.5) using heterologous expression systems (e.g., HEK293 cells).
- Genetic knockdown : siRNA or CRISPR-Cas9 targeting Kv1.3 in TEM cells to confirm phenotype rescue upon blocker application .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in Kv1.3 blocker efficacy across different disease models?
Discrepancies may arise from differences in Kv1.3 expression levels (e.g., TEM vs. TCM cells) or off-target effects. To address this:
- Perform tissue-specific Kv1.3 knockout models to isolate channel contributions.
- Combine blockers with RNA interference to confirm mechanism-specific effects. For example, Psora-4’s pro-differentiation effects on neural progenitor cells were validated using Kv1.3 siRNA .
Q. How can high-throughput screening (HTS) platforms optimize the discovery of Kv1.3 blockers?
Autocrine-based HTS systems enable rapid selection of venom-derived peptides (e.g., ShK analogs) from combinatorial libraries. Key steps include:
- Engineering cells to secrete peptide libraries and express Kv1.3 with a reporter (e.g., fluorescent Ca²⁺ sensors).
- Using FACS to isolate clones with desired blocker activity. This method identified ShK-235, a stable Kv1.3 blocker with prolonged in vivo efficacy .
Q. What are the challenges in translating Kv1.3 blockers to clinical trials, and how are they addressed?
- Toxicity : Assess off-target effects on neuronal Kv1.1/Kv1.2 using brain slice electrophysiology. For example, Kaliotoxin (KTX) improved EAE symptoms but required dose optimization to avoid neurotoxicity .
- Pharmacokinetics : Modify peptides (e.g., PEGylation of ShK) to enhance half-life. PAP-1, a small-molecule blocker, showed oral bioavailability and efficacy in reducing pristane-induced arthritis .
Q. How do Kv1.3 blockers influence non-immune cells, such as neural progenitors or microglia?
Kv1.3 regulates differentiation in neural progenitor cells (NPCs). Psora-4 enhances NPC neuronal maturation, validated via morphological analysis (e.g., neurite length) and patch-clamp recordings of action potentials. In microglia, Kv1.3 blockade reduces NLRP3 inflammasome activation, assessed via qPCR and ELISA in ischemia/reperfusion models .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in Kv1.3 blocker studies?
- Detailed electrophysiology parameters : Report holding potentials, stimulus protocols, and internal/external solutions.
- Standardized EAE induction : Use consistent antigen doses (e.g., 100 µg MBP in CFA) and clinical scoring systems.
- Data transparency : Deposit raw electrophysiology traces, flow cytometry gating strategies, and statistical code in repositories like Zenodo .
Q. How should researchers handle conflicting data on Kv1.3’s role in apoptosis?
While Charybdotoxin (a Kv1.3 blocker) inhibits apoptosis in granulosa cells, Iberiotoxin (KCa1.1 blocker) does not, suggesting context-dependent mechanisms. Resolve contradictions by:
Properties
Molecular Formula |
C28H36ClFN2O4 |
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Molecular Weight |
519.0 g/mol |
IUPAC Name |
1-[7-[3-(4-fluorophenyl)butoxy]-2,4-dimethyl-6-(2-piperidin-1-ylethoxy)-1,3-benzoxazol-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C28H35FN2O4.ClH/c1-18(22-8-10-23(29)11-9-22)12-16-33-28-26(34-17-15-31-13-6-5-7-14-31)24(20(3)32)19(2)25-27(28)35-21(4)30-25;/h8-11,18H,5-7,12-17H2,1-4H3;1H |
InChI Key |
FHCGCBIHIRQNML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(O2)C)OCCC(C)C3=CC=C(C=C3)F)OCCN4CCCCC4)C(=O)C.Cl |
Origin of Product |
United States |
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